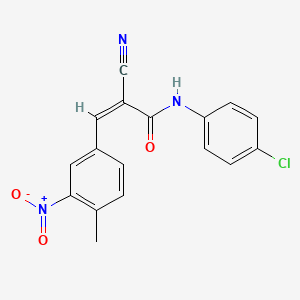
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, also known as MNAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNAC is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its unique properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide in inhibiting the growth of cancer cells is not yet fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In OLEDs, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a fluorescent emitter, emitting light when an electric current is applied. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a catalyst, accelerating the degradation of organic pollutants in water.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the application. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have high photoluminescence efficiency, making it an ideal material for use in OLEDs. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to accelerate the degradation of organic pollutants in water, leading to their removal from the environment.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, including:
1. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a cancer drug and developing more effective N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide derivatives for use in cancer treatment.
2. Studying the optical properties of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide and developing new materials for use in OLEDs and other optoelectronic devices.
3. Exploring the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a catalyst for the degradation of other types of pollutants, such as air pollutants and soil pollutants.
4. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a drug for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide that are more efficient and environmentally friendly.
合成法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. The resulting product is then treated with acryloyl chloride to obtain N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide is a relatively straightforward process that can be easily scaled up for industrial applications.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical properties. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a catalyst for the degradation of organic pollutants in water.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-2-3-12(9-16(11)21(23)24)8-13(10-19)17(22)20-15-6-4-14(18)5-7-15/h2-9H,1H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMYDSNKVZMCHH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![2-[(4,6-dimethyl-2-quinazolinyl)thio]acetamide](/img/structure/B5801919.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)

![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)
![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)
![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)